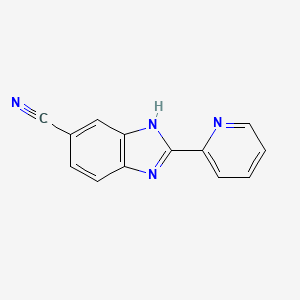

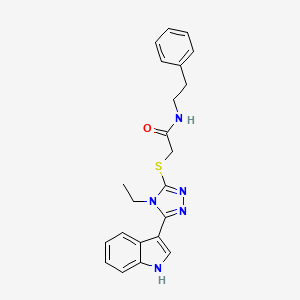

2-(pyridin-2-yl)-1H-1,3-benzodiazole-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds, such as 2-(pyridin-2-yl) pyrimidine derivatives, has been reported . These compounds were synthesized as part of a library of novel heterocyclic compounds with potential biological activities . Another study reported a catalyst-free synthesis of substituted pyridin-2-yl compounds . The reaction was found to proceed through the intermediate formation of hetaryl isocyanates .Molecular Structure Analysis

While specific structural data for “2-(pyridin-2-yl)-1H-1,3-benzodiazole-5-carbonitrile” is not available, studies on related compounds provide some insights. For example, the N-methylation of the nitrogen atoms at the perimidine moiety in similar compounds results in a significant increase of the interplane angle between the pyridin-2-yl ring and the perimidine system .Applications De Recherche Scientifique

Variability in Chemistry and Properties

2-(pyridin-2-yl)-1H-1,3-benzodiazole-5-carbonitrile falls within the chemical scope of benzodiazole derivatives, which are known for their variable chemistry and properties. This variability is highlighted by the extensive research into compounds like 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole). These compounds exhibit a range of properties from spectroscopic characteristics, magnetic properties, to biological and electrochemical activities, suggesting potential research avenues for this compound in similar domains (Boča, Jameson, & Linert, 2011).

Optoelectronic Material Development

The exploration of benzodiazole derivatives, including this compound, extends to optoelectronic materials. Research into quinazolines and pyrimidines, which share structural similarities, demonstrates the potential of such compounds in the development of electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of benzodiazole and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials, suggesting a promising application area for this compound (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Metal Complexes and Biological Ligands

Another significant area of application for this compound is its potential in forming metal complexes and acting as a biological ligand. Studies have shown that the interaction of certain metals with the electronic systems of biologically important molecules, including benzodiazoles, significantly impacts their properties and interactions with biological targets. This opens up potential research avenues in understanding the nature of interactions of compounds like this compound with various biological targets (Lewandowski, Kalinowska, & Lewandowska, 2005).

Mécanisme D'action

Target of Action

The primary target of 2-(pyridin-2-yl)-1H-1,3-benzodiazole-5-carbonitrile is the Sterol 14-alpha demethylase (CYP51) protein . This protein plays a crucial role in the biosynthesis of sterols, which are essential components of cell membranes. Inhibition of this protein can lead to significant disruption of cellular function .

Mode of Action

This compound interacts with its target protein, CYP51, by binding to its active site. This binding inhibits the normal function of the protein, leading to disruption of sterol biosynthesis

Biochemical Pathways

The inhibition of CYP51 by this compound affects the biosynthesis of sterols. This can lead to a decrease in the production of ergosterol, a key component of fungal cell membranes . The downstream effects of this disruption can include impaired cell growth and proliferation, ultimately leading to cell death .

Pharmacokinetics

It is suggested that the compound could be moderately toxic to humans

Result of Action

The inhibition of sterol biosynthesis by this compound can lead to significant cellular effects. Specifically, it has been shown to effectively inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This suggests that the compound could have potential as a novel anti-fibrotic drug .

Propriétés

IUPAC Name |

2-pyridin-2-yl-3H-benzimidazole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4/c14-8-9-4-5-10-12(7-9)17-13(16-10)11-3-1-2-6-15-11/h1-7H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPNJLSDCGCEFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2'-amino-6'-(hydroxymethyl)-5-nitro-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile](/img/structure/B2530905.png)

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2530913.png)

![2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile](/img/structure/B2530918.png)

![(1S,3R,4S,6Z,8S,10R)-13-[(E)-Hex-4-enoyl]-3,10,12-trihydroxy-6-[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradec-12-en-5-one](/img/no-structure.png)

![3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2530923.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzamide](/img/structure/B2530924.png)

![6-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2530926.png)